molecular formula C16H25N5O3S B11185840 N~1~-(4-{[(5-isopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide

N~1~-(4-{[(5-isopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide

Cat. No.: B11185840
M. Wt: 367.5 g/mol
InChI Key: FPSIIACGSSQVME-UHFFFAOYSA-N
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Description

N~1~-(4-{[(5-Isopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide is a synthetic compound featuring a sulfonamide-linked phenylacetamide core conjugated to a 5-isopentyl-substituted 1,4,5,6-tetrahydro-1,3,5-triazine moiety. This structure combines sulfonamide bioisosterism with a triazine heterocycle, a design strategy often employed in medicinal chemistry to enhance target binding and pharmacokinetic properties.

Properties

Molecular Formula

C16H25N5O3S

Molecular Weight

367.5 g/mol

IUPAC Name

N-[4-[[3-(3-methylbutyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C16H25N5O3S/c1-12(2)8-9-21-10-17-16(18-11-21)20-25(23,24)15-6-4-14(5-7-15)19-13(3)22/h4-7,12H,8-11H2,1-3H3,(H,19,22)(H2,17,18,20)

InChI Key

FPSIIACGSSQVME-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CNC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the sulfamoyl group: This step involves the reaction of the triazine intermediate with a sulfonamide reagent.

    Attachment of the acetamide moiety: This final step involves the acylation of the intermediate compound with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-(4-{[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s key structural elements are compared to related derivatives below:

Compound Core Structure Key Substituents Unique Features
N~1~-(4-{[(5-Isopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide (Target) Phenylacetamide-sulfonamide-triazine 5-Isopentyl on tetrahydrotriazine High lipophilicity from branched isopentyl; tetrahydrotriazine enhances flexibility
Compound A (N-(3-((4-(4-(4-chlorophenoxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)-2-methylphenyl)acetamide) Triazine-phenylacetamide 4-Chlorophenoxy-piperidine Aromatic chlorination enhances target affinity; rigid piperidine linker
Compound H (N-(3-((4-(4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide) Triazine-phenylacetamide Benzyloxy-piperidine Benzyl group may improve CNS penetration
N-(5-Cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide Tetrahydrotriazine-sulfonamide 5-Cyclopropyl; methanesulfonamide Compact cyclopropyl substituent reduces steric hindrance
Sulfamethoxazole-derived compound 4 Sulfonamide-pyrazolidinyl-isoxazolyl Pyrazolidine-acetamide; 5-methylisoxazole Dual heterocycles may broaden antimicrobial activity

Physicochemical Properties

  • Hydrogen Bonding: The sulfonamide and acetamide groups provide hydrogen bond donors/acceptors, similar to sulfamethoxazole derivatives (), but the triazine’s nitrogen-rich structure may enhance interactions with polar residues .

Biological Activity

N~1~-(4-{[(5-isopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

The compound can be synthesized through multi-step organic reactions involving the condensation of specific amines and sulfonyl derivatives. The general synthetic route includes the following steps:

  • Formation of the tetrahydrotriazin moiety.
  • Coupling with sulfonamide derivatives.
  • Final acetamide formation.

Chemical Structure:

  • Molecular Formula: C18H25N5O2S
  • Molecular Weight: 373.49 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes. It has been shown to interact with:

  • DNA Topoisomerases: These enzymes are critical for DNA replication and transcription. Inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • Protein Kinases: Targeting these kinases may disrupt signaling pathways that promote tumor growth.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested: MiaPaCa2 (pancreatic), BxPC3 (pancreatic), and others.
  • IC50 Values: The compound demonstrated IC50 values ranging from 0.5 to 3 μM across different cell lines, indicating potent activity.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary studies reveal:

  • Minimum Inhibitory Concentration (MIC): Ranges from 0.64 to 5.65 μg/mL against pathogens like Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA).
  • Mechanism: Likely involves inhibition of bacterial DNA gyrase and other essential enzymes.

Case Studies and Research Findings

StudyFindings
Yele et al., 2021Identified significant antibacterial activity with MIC values as low as 0.64 μg/mL against E. coli.
PMC10650957Demonstrated cytotoxicity in pancreatic cancer cell lines with IC50 values < 3 μM.
PMC8247773Showed potential for enzyme inhibition against bacterial DNA topoisomerases with promising selectivity indices.

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